N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic small molecule characterized by a benzotriazinone core linked to a butanamide chain and a 4-methoxyindole ethyl moiety. The indole moiety introduces aromatic and hydrogen-bonding capabilities, which may enhance interactions with biological targets.
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C22H23N5O3/c1-30-20-9-4-8-19-17(20)11-14-26(19)15-12-23-21(28)10-5-13-27-22(29)16-6-2-3-7-18(16)24-25-27/h2-4,6-9,11,14H,5,10,12-13,15H2,1H3,(H,23,28) |
InChI Key |
HUGUFLMADREBPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The target molecule comprises two primary subunits:
- 4-Methoxyindole moiety : Synthesized via zinc-mediated cyclization of substituted anilines.
- 4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide backbone : Derived from isatoic anhydride through diazotization and coupling reactions.
These subunits are connected via a N-ethyl linker and an amide bond , necessitating sequential alkylation and amidation steps.
Synthesis of 4-Methoxyindole Intermediate
Zinc-Mediated Cyclization (Source)
The synthesis begins with the preparation of 4-methoxyindole, a critical intermediate. A modified procedure from ChemicalBook involves:
- Activation of zinc powder : Suspending 150 g of zinc in 500 mL of 0.5N HCl for 1 hour, followed by washing with ethanol and ether.
- Cyclization reaction : Treating 10 g of precursor (e.g., 4-methoxyphenylhydrazine) with activated zinc (31.6 g) in acetic acid at 20–30°C.
- Purification : Chromatography on silica gel using cyclohexane/ethyl acetate (98:2 to 95:5) yields 4-methoxyindole with 94% purity .
Key Data:
| Parameter | Value |
|---|---|
| Yield | 94% |
| Reaction Time | 30 minutes |
| Purification Method | Silica gel chromatography |
Formation of the Benzotriazinone Core
Isatoic Anhydride Diazotization (Source)
The benzotriazinone segment is synthesized from isatin (9 ) in three stages:
- Oxidation to isatoic anhydride ( 10) : Using H2O2 and formic acid.
- Coupling with 4-aminobutyric acid : Forms N-(carboxybutyl)anthranilamide (11 ).
- Diazotization : Treatment with NaNO2/HCl at 0–5°C produces 4-(4-oxobenzotriazin-3(4H)-yl)butanoic acid (12 ) with 81% yield .
Reaction Conditions:
Alkylation of 4-Methoxyindole
Ethylation at N1 Position
Introducing the ethyl linker requires alkylation of 4-methoxyindole:
- Base-mediated reaction : Treating 4-methoxyindole with 1,2-dibromoethane in DMF using K2CO3 as base.
- Selectivity : The reaction favors N1-alkylation due to the electron-donating methoxy group at C4.
- Isolation : Extracted with ethyl acetate, yielding N-(2-bromoethyl)-4-methoxy-1H-indole with 85% efficiency.
Amide Bond Formation
Coupling Benzotriazinone Butanoic Acid with Ethylated Indole
The final step involves conjugating the two subunits via an amide bond:
- Activation of carboxylic acid : Treating 12 with thionyl chloride to form the acyl chloride (13 ).
- Nucleophilic substitution : Reacting 13 with N-(2-aminoethyl)-4-methoxyindole in dichloromethane and triethylamine.
- Workup : Evaporation under reduced pressure, followed by recrystallization from methanol yields the target compound with 78–85% purity .
Optimization Insights:
Purification and Characterization
Chromatographic Techniques
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The benzotriazine ring can be reduced to form dihydrobenzotriazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: Halogenated or nitrated indole and benzotriazine derivatives.
Scientific Research Applications
Anticancer Activity
Compounds that contain indole derivatives have been extensively studied for their anticancer properties. The presence of the indole structure in N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide may confer significant antitumor activity. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
Research indicates that indole derivatives can exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. The incorporation of the benzotriazine moiety could enhance the compound's ability to penetrate the blood-brain barrier, thereby increasing its therapeutic potential in neurological disorders .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAO). Inhibitors of MAO have been linked to antidepressant effects and are explored for their role in managing depression associated with neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process:
- Synthesis of Indole Derivative : Utilizing methods such as Fischer indole synthesis or Bartoli indole synthesis.
- Formation of Benzotriazine Moiety : Achieved through cyclization reactions involving appropriate precursors.
- Coupling Reaction : The final step involves forming an amide bond between the indole and benzotriazine components.
Structural Comparison with Related Compounds
The unique structural features of this compound can be compared with other similar compounds to highlight its potential advantages:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methoxyindole | Indole structure with methoxy group | Known for anticancer activity |
| Isoquinoline derivatives | Isoquinoline core | Exhibits antimicrobial properties |
| Indoleacetamides | Indole linked to acetamide | Potential neuroprotective effects |
This table illustrates how the combination of both indole and benzotriazine functionalities in this compound may provide distinct biological activities not observed in simpler analogs.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzotriazinone-containing carboxamides. Below is a systematic comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison of Benzotriazinone Derivatives
Key Findings :
Electron-withdrawing groups (e.g., CF3O in Y042-5561) enhance metabolic stability but may reduce solubility .
Synthetic Accessibility: The target compound’s synthesis likely follows established routes for benzotriazinone carboxamides, though the indole-ethylamine coupling step may require optimized conditions to avoid side reactions .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, identified by CAS number 1324088-85-8, is a compound of interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 405.4 g/mol. It is characterized by the presence of both indole and benzotriazine moieties, which are known to influence various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1324088-85-8 |
| Molecular Formula | C22H23N5O3 |
| Molecular Weight | 405.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in tryptophan metabolism and immune regulation .
- Modulation of Receptor Activity : Preliminary studies suggest that the compound may act as a ligand for nuclear receptors involved in regulating gene expression related to metabolic processes .
- Antimicrobial Properties : Some derivatives of similar structures have demonstrated antimicrobial activity, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
Study 1: Anticancer Activity
A study examined the cytotoxic effects of indole derivatives on various cancer cell lines. The results indicated that compounds with similar structures exhibited significant antiproliferative effects against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Study 2: Anti-inflammatory Effects
Research on benzotriazine derivatives revealed their potential in modulating inflammatory responses. In vitro assays demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides.
Study 3: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of indole-based compounds. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions to link the indole and benzotriazinone moieties.
- Amide bond formation between the ethylenediamine linker and the butanamide group . Key conditions include:
- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility .
- Catalytic bases like triethylamine to drive amidation .
- Temperature control (often 60–80°C) to optimize reaction rates without decomposition .
Q. Which analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the indole, benzotriazinone, and butanamide groups .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
- X-ray Crystallography (if crystals form): For unambiguous assignment of stereochemistry, as demonstrated in structurally similar compounds .
Q. How should researchers design initial pharmacological activity screens?
- In vitro assays : Prioritize kinase inhibition or cytotoxicity screens (e.g., against cancer cell lines like HeLa or MCF-7) due to structural similarities to indole-based kinase inhibitors .
- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 μM) to determine IC₅₀ values .
- Control compounds : Include known benzotriazinone derivatives (e.g., temozolomide analogs) for comparative analysis .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Solvent selection : Replace DMF with less viscous solvents (e.g., THF) to improve mixing in larger batches .
- Catalyst screening : Test Pd-based catalysts for coupling steps to reduce side-product formation .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress dynamically .
Q. What strategies resolve discrepancies in spectral data or bioassay results?
- Data validation : Cross-reference NMR assignments with computational models (e.g., DFT calculations for predicted chemical shifts) .
- Bioassay replication : Use orthogonal assays (e.g., SPR binding vs. enzymatic activity) to confirm pharmacological activity .
- Contamination checks : Employ mass spectrometry to detect trace impurities affecting bioactivity .
Q. What reaction mechanisms govern key steps in the synthesis?
- Amide bond formation : Likely proceeds via a carbodiimide-mediated mechanism (e.g., EDC/HOBt), with proton transfer stabilized by tertiary amines .
- Indole functionalization : Electrophilic substitution at the 4-methoxyindole position, influenced by electron-donating groups .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Forced degradation studies : Expose the compound to pH extremes (pH 2–12), heat (40–60°C), and oxidative stress (H₂O₂) .
- LC-MS stability profiling : Quantify degradation products over 24–72 hours .
- Plasma stability assays : Incubate with human plasma to assess esterase susceptibility .
Q. How can theoretical frameworks guide hypothesis generation for this compound?
- Structure-Activity Relationship (SAR) : Link modifications (e.g., methoxy group position) to kinase inhibition using QSAR models .
- Molecular docking : Predict binding modes to targets like EGFR or PARP using software (AutoDock Vina) .
Q. What structural modifications could enhance target selectivity?
- Substitution at the benzotriazinone 4-oxo position : Introduce electron-withdrawing groups (e.g., Cl) to modulate redox potential .
- Side-chain variation : Replace the ethylenediamine linker with PEG spacers to improve solubility and reduce off-target effects .
Q. What in vitro models are suitable for early toxicological profiling?
- HepG2 cells : Assess hepatotoxicity via ATP-based viability assays .
- hERG channel inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .
- CYP450 inhibition screening : Identify metabolic interactions using recombinant enzymes .
Methodological Tables
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indole alkylation | 4-Methoxyindole, K₂CO₃, DMF, 70°C | 65–75 | |
| Amide coupling | EDC, HOBt, Et₃N, THF, rt | 80–85 | |
| Purification | Reverse-phase HPLC (ACN/H₂O gradient) | >95 purity |
Table 2: Recommended Analytical Techniques
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H NMR (500 MHz) | Confirm indole and benzotriazinone moieties | δ 7.2–8.1 ppm (aromatic) |
| HPLC-MS | Purity and degradation analysis | C18 column, 0.1% TFA |
| X-ray Crystallography | Absolute configuration (if crystalline) | Mo Kα radiation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
